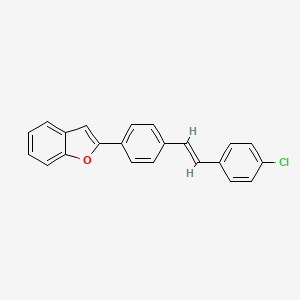
2-(4-(4-Chlorostyryl)phenyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Chlorostyryl)phenyl)benzofuran is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structural features of benzofuran make it a valuable scaffold for the development of new therapeutic agents and other functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorostyryl)phenyl)benzofuran typically involves the cyclization of ortho-hydroxystilbenes. One common method is the metal-free cyclization mediated by hypervalent iodine reagents. For example, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product in good yields . Another method involves the oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. For instance, the use of microwave-assisted synthesis (MWI) has been reported to obtain benzofuran derivatives with high yields and reduced reaction times . Additionally, the use of palladium nanoparticles as catalysts in Sonogashira cross-coupling reactions under ambient conditions has been demonstrated to be effective for the synthesis of various benzofurans .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Chlorostyryl)phenyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Chlorostyryl)phenyl)benzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Benzofuran derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Chlorostyryl)phenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer activities . The compound’s unique structural features allow it to bind to these targets with high affinity, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
2-(4-(4-Chlorostyryl)phenyl)benzofuran is unique due to its specific structural features, which confer distinct biological activities and potential applications. Compared to other benzofuran derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H15ClO |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C22H15ClO/c23-20-13-9-17(10-14-20)6-5-16-7-11-18(12-8-16)22-15-19-3-1-2-4-21(19)24-22/h1-15H/b6-5+ |
InChI-Schlüssel |
DVWKVZWKMHBSHM-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


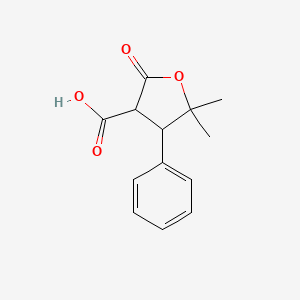
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

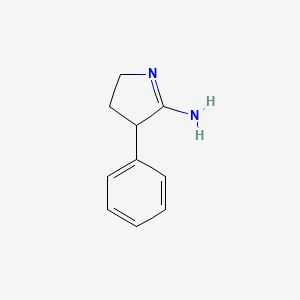
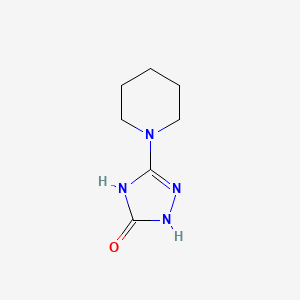
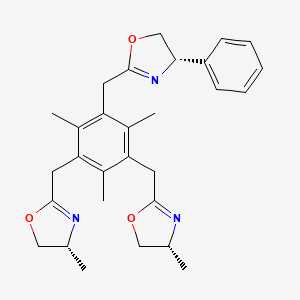
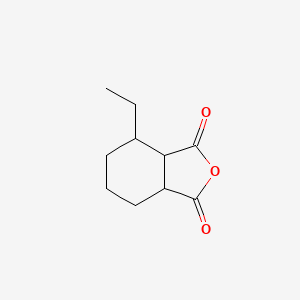
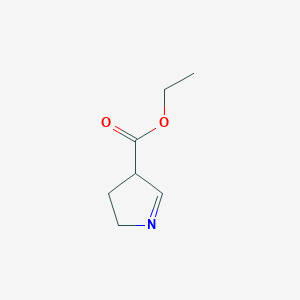
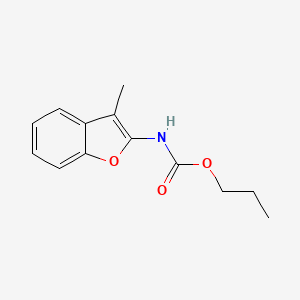
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
